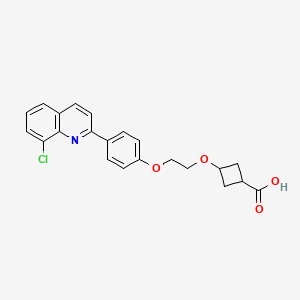
Hbv-IN-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hbv-IN-16 is a chemical compound that has garnered significant attention in the field of antiviral research, particularly for its potential in treating hepatitis B virus infections. This compound is part of a class of molecules designed to inhibit the replication of the hepatitis B virus, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-16 involves multiple steps, starting from readily available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate this compound from reaction mixtures.
化学反応の分析
Types of Reactions
Hbv-IN-16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
科学的研究の応用
Hbv-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antiviral properties and its ability to inhibit the replication of hepatitis B virus.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B infections, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of diagnostic kits and antiviral drugs.
作用機序
The mechanism of action of Hbv-IN-16 involves the inhibition of the hepatitis B virus polymerase enzyme, which is essential for viral replication. By binding to the active site of the enzyme, this compound prevents the synthesis of viral DNA, thereby reducing the viral load in infected cells. This inhibition disrupts the viral life cycle and helps in controlling the infection.
類似化合物との比較
Hbv-IN-16 is compared with other similar compounds such as:
Lamivudine: An antiviral drug that also inhibits hepatitis B virus polymerase but has a different chemical structure.
Entecavir: Another antiviral agent with a similar mechanism of action but different pharmacokinetic properties.
Tenofovir: A nucleotide analog that inhibits hepatitis B virus replication through a different pathway.
Uniqueness
This compound stands out due to its high specificity for the hepatitis B virus polymerase enzyme and its potential to overcome resistance issues associated with other antiviral drugs. Its unique chemical structure allows for effective inhibition of viral replication with minimal side effects.
Similar Compounds
- Lamivudine
- Entecavir
- Tenofovir
- Adefovir
- Telbivudine
This compound represents a promising advancement in the treatment of hepatitis B virus infections, with ongoing research aimed at fully understanding its potential and optimizing its use in clinical settings.
特性
分子式 |
C22H20ClNO4 |
|---|---|
分子量 |
397.8 g/mol |
IUPAC名 |
3-[2-[4-(8-chloroquinolin-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H20ClNO4/c23-19-3-1-2-15-6-9-20(24-21(15)19)14-4-7-17(8-5-14)27-10-11-28-18-12-16(13-18)22(25)26/h1-9,16,18H,10-13H2,(H,25,26) |
InChIキー |
UNCSQDWDDTUMNB-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1OCCOC2=CC=C(C=C2)C3=NC4=C(C=CC=C4Cl)C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


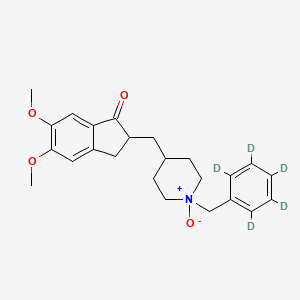
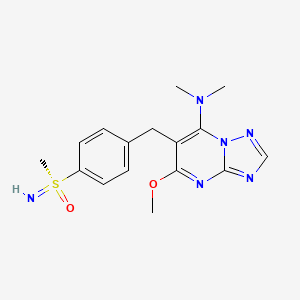
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
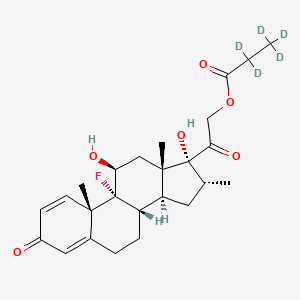
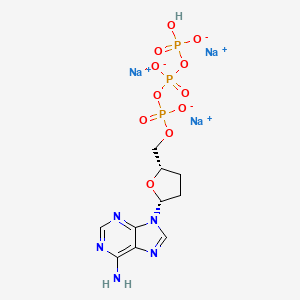
![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)

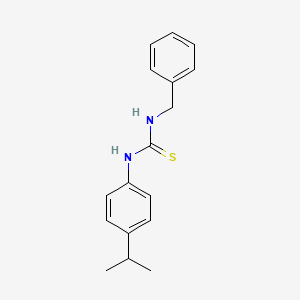
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)


![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
